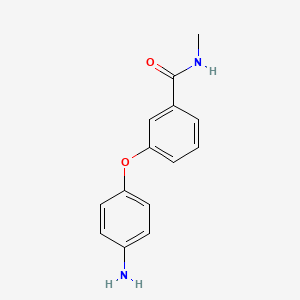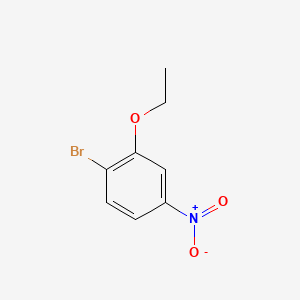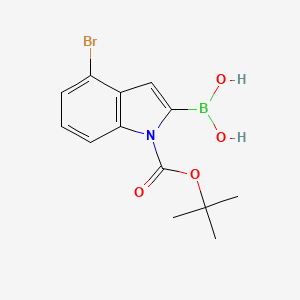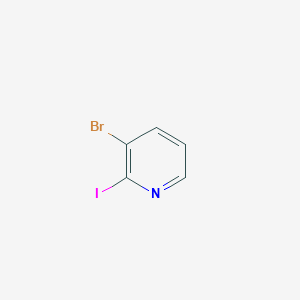
3-(4-Aminophenoxy)-N-methylbenzamide
描述
The compound "3-(4-Aminophenoxy)-N-methylbenzamide" is closely related to 3-aminobenzamide, which is a known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a significant role in DNA repair processes, and its inhibition by 3-aminobenzamide has been shown to affect DNA repair mechanisms in various ways. The studies provided focus on the effects of 3-aminobenzamide on DNA repair, cell toxicity, and the induction of sister chromatid exchanges (SCEs) in the presence of alkylating agents .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of "3-(4-Aminophenoxy)-N-methylbenzamide," they do provide insights into the synthesis of related compounds. For instance, paper describes the synthesis of a series of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles, which could offer a starting point for the synthesis of similar compounds, including "3-(4-Aminophenoxy)-N-methylbenzamide."
Molecular Structure Analysis
The molecular structure of 3-aminobenzamide, which is similar to the compound , allows it to interact with DNA and affect the DNA repair process. The studies suggest that the aminobenzamide moiety is crucial for the inhibition of PARP and the subsequent effects on DNA repair mechanisms .
Chemical Reactions Analysis
3-Aminobenzamide has been shown to interact with DNA and DNA repair processes. It can increase the frequency of single-strand breaks in DNA when cells are exposed to alkylating agents . It also affects the frequency of SCEs, which is a marker of genetic damage and repair . The compound's interaction with DNA is mediated by its inhibition of PARP, which is involved in the repair of single-strand breaks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminobenzamide, such as its ability to penetrate cell membranes and its solubility, are important for its biological activity. These properties determine its effectiveness as a PARP inhibitor and its potential use in modulating DNA repair processes in cells . The compound's effects on cell growth and survival after exposure to DNA-damaging agents also highlight its impact on cellular processes .
科学研究应用
-
Synthesis and Characterization of Colorless Polyimides Derived from 4-(4-Aminophenoxy)-2,6-dimethylaniline (APDMA)
- Application Summary : APDMA is used in the development of transparent films in the visible region. These films are derived from APDMA and aromatic dianhydride via a two-step polycondensation .
- Methods of Application : The monomer was synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr). Then, nitro groups were reduced to amino .
- Results or Outcomes : The resulting Polyimides (PIs) show good thermal properties, optical transparency, and low refractive indices .
-
Synthesis and AO Resistant Properties of Novel Polyimide Fibers Containing Phenylphosphine Oxide Groups in Main Chain
- Application Summary : DAPOPPO monomer is incorporated into the PI molecular chain to synthesize co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
- Methods of Application : The fibers are synthesized by incorporating the DAPOPPO monomer into the PI molecular chain followed by dry-jet wet spinning .
- Results or Outcomes : The fibers exhibit excellent atomic oxygen (AO) resistance, which makes them suitable for application in low Earth orbit as flexible construction components .
未来方向
属性
IUPAC Name |
3-(4-aminophenoxy)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAAMQDJUGLXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635177 | |
| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)-N-methylbenzamide | |
CAS RN |
284462-56-2 | |
| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amino}acetic acid](/img/structure/B1290363.png)




![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)


![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)